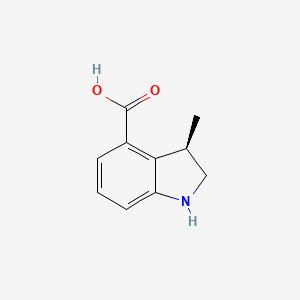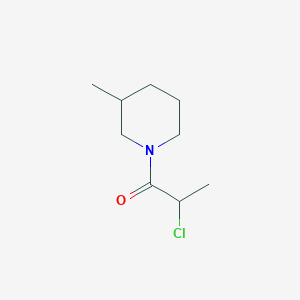
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid: is an organic compound with a unique cyclobutane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with phenoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. Additionally, the use of automated systems can improve the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
科学的研究の応用
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. Additionally, the cyclobutane ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog with a similar cyclobutane ring structure but lacking the phenoxycarbonyl group.
3-Oxocyclobutanecarboxylic acid: Another related compound with an oxo group instead of the phenoxycarbonyl group.
Uniqueness
3-(Phenoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of the phenoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
3-phenoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)8-6-9(7-8)12(15)16-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14) |
InChIキー |
CXBQKIHYDYBDEZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C(=O)OC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)

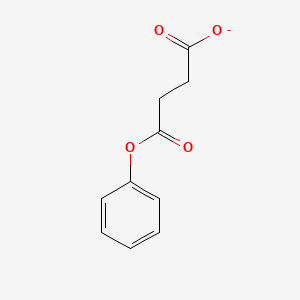
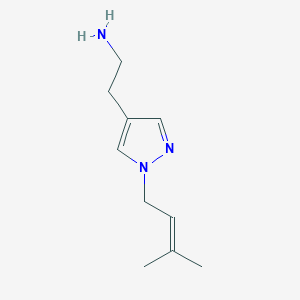

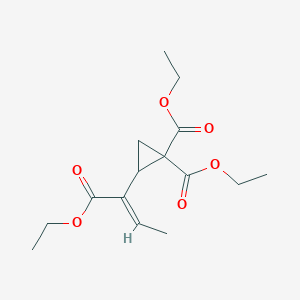
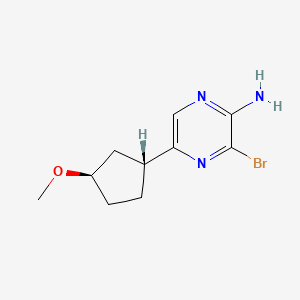

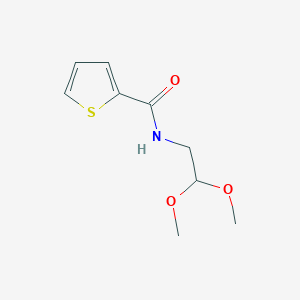
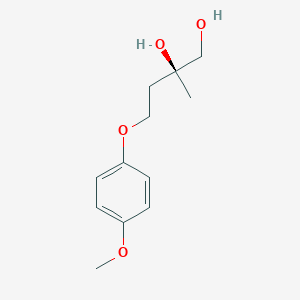
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
